molecular formula C5H5F2NO B8648879 4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

Cat. No.: B8648879
M. Wt: 133.10 g/mol
InChI Key: LAZRDNVJULFFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a useful research compound. Its molecular formula is C5H5F2NO and its molecular weight is 133.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5F2NO

Molecular Weight

133.10 g/mol

IUPAC Name

4-(difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

InChI

InChI=1S/C5H5F2NO/c6-5(7)4-2-1-3(2)9-8-4/h2-3,5H,1H2

InChI Key

LAZRDNVJULFFKB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1ON=C2C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (1.0 M in THF, 66.3 mL, 66.3 mmol) was added dropwise to a solution of 5-(chloromethyl)-3-(difluoromethyl)-4,5-dihydroisoxazole (16a rac, 9.0 g, 53.1 mmol) in THF (70 mL) at 0° C. The reaction mixture was stirred for 30 min, then aqueous saturated NH4Cl solution was added slowly. The mixture was extracted with Et2O (2×), and the combined organic extracts were dried over MgSO4. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-60% Et2O/pentane gradient) to give the title compound as an oil (5.29 g, 75% yield)
Quantity
66.3 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

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